(1-Methoxycyclobutyl)benzene
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Overview
Description
(1-Methoxycyclobutyl)benzene: is an organic compound characterized by a benzene ring attached to a cyclobutyl group, which is further substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclobutyl)benzene typically involves the cyclization of appropriate precursors followed by the introduction of the methoxy group. One common method is the cyclization of a suitable diene with a methoxy-substituted benzene derivative under acidic conditions. Another approach involves the use of cyclobutyl halides and methoxybenzene in the presence of a strong base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-Methoxycyclobutyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be reduced under hydrogenation conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of methoxy-substituted benzaldehyde or benzoic acid.
Reduction: Formation of cyclohexylmethoxybenzene.
Substitution: Formation of bromomethoxybenzene or nitromethoxybenzene.
Scientific Research Applications
Chemistry: (1-Methoxycyclobutyl)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its derivatives can serve as intermediates in the synthesis of advanced materials and functionalized polymers.
Mechanism of Action
The mechanism of action of (1-Methoxycyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electronic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and stability.
Comparison with Similar Compounds
(1-Methoxycyclopropyl)benzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
(1-Methoxycyclopentyl)benzene: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
(1-Methoxycyclohexyl)benzene: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness: (1-Methoxycyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
Properties
CAS No. |
1007-70-1 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1-methoxycyclobutyl)benzene |
InChI |
InChI=1S/C11H14O/c1-12-11(8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
JMQDLZXLADGSHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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